N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1,1-dioxothian-3-amine
Description
N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1,1-dioxothian-3-amine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a thian-3-amine moiety, and a dioxothian structure
Properties
IUPAC Name |
N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1,1-dioxothian-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O2S/c1-13(11-17-7-5-16(2)6-8-17)10-15-14-4-3-9-20(18,19)12-14/h13-15H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPOGAQHIXQVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCS(=O)(=O)C1)CN2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1,1-dioxothian-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with 1,2-dichloroethane under basic conditions.
Introduction of the Methyl Group: The methyl group is introduced by alkylation of the piperazine ring using methyl iodide or methyl bromide.
Formation of the Thian-3-amine Moiety: The thian-3-amine moiety is synthesized by reacting thian-3-amine with appropriate reagents such as thionyl chloride.
Coupling Reaction: The final step involves coupling the piperazine derivative with the thian-3-amine moiety under suitable reaction conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1,1-dioxothian-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the piperazine ring or the thian-3-amine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amines, alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1,1-dioxothian-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1,1-dioxothian-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-1,1-dioxothian-3-amine can be compared with other similar compounds, such as:
N-methylpiperazine derivatives: These compounds share the piperazine ring structure and exhibit similar chemical reactivity.
Thian-3-amine derivatives: Compounds with the thian-3-amine moiety may have comparable biological activities and applications.
Dioxothian compounds: These compounds possess the dioxothian structure and may exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
